2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester
CAS No.:
Cat. No.: VC16489521
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O3 |
|---|---|
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | [(Z)-4-hydroxybut-2-enyl] but-2-ynoate |
| Standard InChI | InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3- |
| Standard InChI Key | LBSFWUPLFVEXMI-ARJAWSKDSA-N |
| Isomeric SMILES | CC#CC(=O)OC/C=C\CO |
| Canonical SMILES | CC#CC(=O)OCC=CCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester, reflects its esterification of 2-butynoic acid with a (2Z)-4-hydroxy-2-butenyl alcohol moiety. The molecular formula is C₈H₁₀O₃, derived from the combination of 2-butynoic acid (C₄H₄O₂) and the 4-hydroxy-2-butenyl group (C₄H₆O). The (2Z) designation specifies the cis configuration of the double bond in the butenyl chain .
Structural Features
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Alkyne-Ester Backbone: The 2-butynoic acid component introduces a triple bond between C2 and C3, while the ester linkage connects to the hydroxyl-bearing butenyl group.
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Stereochemistry: The (2Z) configuration positions substituents on the same side of the double bond, influencing reactivity and intermolecular interactions .
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Hydroxyl Group: The 4-hydroxy group enables hydrogen bonding and potential derivatization, such as protection-deprotection strategies commonly employed in synthesis .
Synthesis Methodologies
Oxidation of 1,4-Butynediol Derivatives
A patent (CN113651684A) describes the preparation of 4-hydroxy-2-butynoic acid via oxidation of 1,4-butynediol using N-O radical catalysts (e.g., TEMPO) and iron salts under aerobic conditions . This method achieves >99% selectivity, avoiding hazardous alkyl lithium reagents. Esterification of the resulting acid with (2Z)-4-hydroxy-2-butenyl alcohol could yield the target compound, though this specific step requires further validation.
Protection-Esterification-Deprotection Strategy
Analogous to the synthesis of methyl 4-hydroxy-2-butynoate ( ), a tetrahydropyranyl (THP) protecting group is employed to mask the hydroxyl group during ester formation. Key steps include:
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Protection: Reacting 4-hydroxy-2-butynol with dihydropyran under acidic conditions to form the THP ether.
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Esterification: Treating the protected alcohol with 2-butynoyl chloride in the presence of a base (e.g., triethylamine).
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Deprotection: Acidic hydrolysis (e.g., p-toluenesulfonic acid) to regenerate the hydroxyl group .
This approach mitigates side reactions but requires precise control to preserve the (2Z) configuration.
Stereoselective Challenges
Physicochemical Properties
Calculated and Experimental Data
While experimental data for the exact compound are scarce, analogs provide benchmarks:
The hydroxyl and ester groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., THF, DMF) and limited water solubility .
Spectroscopic Characteristics
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